Ecgonine methyl ester

Description

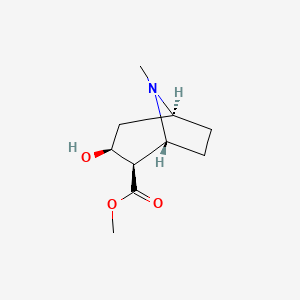

Structure

3D Structure

Properties

IUPAC Name |

methyl (1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-9,12H,3-5H2,1-2H3/t6-,7+,8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQNNBXHAYSQRY-UYXSQOIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00891435 | |

| Record name | Ecgonine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7143-09-1 | |

| Record name | (-)-Ecgonine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7143-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ecgonine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007143091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylecgonine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ecgonine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ECGONINE METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y35FJB3QBJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ecgonine methyl ester chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of Ecgonine (B8798807) Methyl Ester

Introduction

Ecgonine methyl ester (EME) is a tropane (B1204802) alkaloid and a primary metabolite of cocaine. It is formed in the human body by the enzymatic hydrolysis of the benzoyl ester group of cocaine. As a significant biomarker for cocaine use, a thorough understanding of its chemical properties, structure, and analytical methodologies is crucial for researchers, scientists, and drug development professionals in the fields of forensic toxicology, pharmacology, and analytical chemistry. This guide provides a comprehensive overview of the core chemical characteristics of this compound, detailed experimental protocols for its detection, and a visualization of its place within the metabolic pathway of cocaine.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are essential for developing analytical methods, understanding its pharmacokinetic profile, and for its synthesis and handling.

| Property | Value | Source(s) |

| IUPAC Name | methyl (1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |

| Synonyms | Methyl ecgonine, EME | |

| CAS Number | 7143-09-1 | |

| Molecular Formula | C₁₀H₁₇NO₃ | |

| Molecular Weight | 199.25 g/mol | |

| Boiling Point | 305.8°C at 760 mmHg | |

| Density | 1.181 g/cm³ | |

| Flash Point | 138.7°C | |

| Water Solubility | 587 g/L (Predicted) | |

| pKa (Strongest Acidic) | 14.6 (Predicted) | |

| pKa (Strongest Basic) | 9.04 (Predicted) | |

| logP | -0.21 (Predicted) | |

| Polar Surface Area | 49.77 Ų | |

| Refractivity | 51.34 m³·mol⁻¹ |

Chemical Structure

This compound is classified as a tropane alkaloid, characterized by the N-Methyl-8-azabicyclo[3.2.1]octane bicyclic core structure. It is a direct hydrolytic metabolite of cocaine, lacking the benzoyl group attached to the C-3 hydroxyl moiety of the tropane ring. This structural difference significantly increases its polarity compared to the parent compound.

-

SMILES: CN1[C@H]2CC[C@@H]1--INVALID-LINK--O)C(=O)OC

-

InChI: InChI=1S/C10H17NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-9,12H,3-5H2,1-2H3/t6-,7+,8-,9+/m0/s1

Experimental Protocols

The detection and quantification of this compound in biological matrices are critical for forensic and clinical applications. The following are detailed methodologies for two common analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of cocaine and its metabolites. A key advantage for EME analysis is that it can be chromatographed on common stationary phases without the need for derivatization, unlike the more polar metabolite, benzoylecgonine.

Methodology:

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

A mixed-mode solid-phase extraction column (e.g., Bond Elut Certify) is conditioned with methanol (B129727) and a suitable buffer.

-

The biological sample (e.g., urine, plasma, meconium) is pre-treated, often by hydrolysis or buffering, and an internal standard (e.g., this compound-D3) is added.

-

The sample is loaded onto the SPE column.

-

The column is washed with deionized water, an acidic buffer, and a non-polar solvent to remove interferences.

-

The analytes are eluted with a mixture of a chlorinated solvent and ammonium (B1175870) hydroxide.

-

The eluate is evaporated to dryness under a stream of nitrogen.

-

-

Instrumentation and Analysis:

-

The dried residue is reconstituted in a suitable solvent (e.g., ethyl acetate).

-

The sample is injected into a gas chromatograph equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

The GC oven temperature is programmed to achieve separation of the analytes.

-

The eluting compounds are introduced into a mass spectrometer, typically operated in electron ionization (EI) mode.

-

Data is acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of polar and thermally labile compounds like EME, and it does not require derivatization.

Methodology:

-

Sample Preparation (Protein Precipitation or SPE):

-

For Plasma (Protein Precipitation): An internal standard (e.g., this compound-D3) is added to the plasma sample. Cold acetonitrile (B52724) is added to precipitate proteins. The sample is vortexed and centrifuged. The supernatant is collected and may be evaporated and reconstituted or directly injected.

-

For Plasma (SPE): A solid-phase extraction protocol similar to the one described for GC-MS can be employed for cleaner extracts.

-

-

Instrumentation and Analysis:

-

The prepared sample is injected into a liquid chromatograph.

-

Separation is typically achieved on a reverse-phase column (e.g., Zorbax Eclipse XDB-C8) using a gradient elution.

-

The mobile phase often consists of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile/methanol).

-

The column eluent is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) or TurboIonSpray source, operated in positive ion mode.

-

Quantification is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for EME and its internal standard are monitored.

-

Metabolic Pathway Visualization

This compound is a key intermediate in the metabolic breakdown of cocaine. The following diagram illustrates this pathway, from the parent drug to its eventual excretion products.

An In-depth Technical Guide to the Core Biosynthesis of Ecgonine Methyl Ester in Erythroxylum coca

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core biosynthetic pathway of ecgonine (B8798807) methyl ester, a key intermediate in the production of cocaine and other tropane (B1204802) alkaloids in Erythroxylum coca. The elucidation of this pathway is recent, revealing a fascinating example of convergent evolution in plant secondary metabolism. Unlike the well-studied tropane alkaloid pathways in the Solanaceae family (e.g., for atropine), E. coca utilizes a distinct set of enzymes to construct the characteristic 8-azabicyclo[3.2.1]octane core, highlighting nature's diverse strategies for synthesizing complex molecules.

The Core Biosynthetic Pathway

The biosynthesis of ecgonine methyl ester begins with the primary metabolite L-ornithine (or L-arginine) and proceeds through the formation of a key cyclic cation, which is then elaborated by a polyketide synthase-like mechanism. The pathway is spatially regulated, with the highest concentration of biosynthetic enzymes and corresponding gene transcripts found in the actively growing tissues of the plant, such as buds and young, rolled leaves[1][2][3]. This contrasts with Solanaceae species, where biosynthesis primarily occurs in the roots[2][4].

The key steps leading to this compound are:

-

Formation of N-methyl-Δ¹-pyrrolinium cation: L-ornithine is decarboxylated to putrescine by ornithine decarboxylase (ODC) , or alternatively, L-arginine is converted to putrescine via the action of arginine decarboxylase (ADC) [2][3][5]. In E. coca, putrescine is not directly N-methylated. Instead, it is converted to N-methylspermidine, which is then cleaved to yield the N-methyl-Δ¹-pyrrolinium cation[5]. This cation is the foundational building block for the tropane ring system.

-

Polyketide-mediated chain extension: The N-methyl-Δ¹-pyrrolinium cation undergoes a condensation reaction with a four-carbon unit derived from two molecules of malonyl-CoA. This reaction is catalyzed by atypical Type III polyketide synthases (PKS) , also referred to as 3-oxoglutarate synthases (EcOGAS)[6]. This step yields 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (MPOA).

-

Oxidative Cyclization and Methylation: In a critical and recently elucidated step, MPOA undergoes an oxidative cyclization to form the bicyclic tropane skeleton. This is mediated by a cytochrome P450 enzyme, EnCYP81AN15 , which produces the unstable intermediate, ecgonone[5]. Ecgonone is then rapidly methylated by a specific methyltransferase, EnMT4 , to produce the stable intermediate, methylecgonone[5]. This two-step process is distinct from the previously hypothesized pathway and is crucial for forming the correct tropane structure.

-

Stereospecific Reduction: The final step in the formation of this compound is the reduction of the ketone group at the C-3 position of methylecgonone. This reaction is catalyzed by methylecgonone reductase (EcMecgoR) , an enzyme belonging to the aldo-keto reductase family[4]. This enzyme stereospecifically reduces methylecgonone to produce 2-carbomethoxy-3β-tropine, which is this compound[4]. The stereospecificity of this enzyme is critical, as it produces the 3β-tropanol configuration required for the subsequent formation of cocaine.

The pathway concludes with the esterification of the 3β-hydroxyl group of this compound with a benzoyl moiety (from benzoyl-CoA) by cocaine synthase (EcCS) to form cocaine[7][8][9][10].

Quantitative Data on Key Enzymes

The detailed kinetic characterization of all enzymes in the this compound pathway is an active area of research. While data for every enzyme is not yet available in the literature, kinetic parameters for the terminal enzyme, cocaine synthase (EcCS), which utilizes this compound as a substrate, have been determined.

| Enzyme | Substrate | Apparent Km (µM) | Apparent kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Cocaine Synthase (EcCS) | Methylecgonine (this compound) | 369 ± 26 | 10 ± 0 | 26,340 |

| Benzoyl-CoA | 93 ± 7 | 8 ± 0 | 81,192 | |

| Methylecgonine | 62 ± 11 | 19 ± 1 | 306,000 | |

| Cinnamoyl-CoA | 103 ± 8 | 46 ± 0.02 | 450,000 | |

| Table adapted from data presented in Jirschitzka, J. (2015). The final steps of cocaine biosynthesis in the Erythroxylaceae provide insight into the biochemistry, physiology and evolution of the tropane alkaloids (Doctoral dissertation, Friedrich-Schiller-Universität Jena) and Schmidt et al. (2015) Plant Physiology.[7][8] |

Experimental Protocols

The elucidation of this pathway relied on modern molecular biology and analytical chemistry techniques, primarily heterologous expression of candidate genes in microbial or plant systems followed by functional assays.

This protocol describes a general workflow for identifying and characterizing biosynthetic genes from E. coca using a heterologous host system like Nicotiana benthamiana or yeast (Saccharomyces cerevisiae).

-

Candidate Gene Identification:

-

Vector Construction:

-

Amplify the full-length open reading frame (ORF) of the candidate gene from E. coca cDNA.

-

Clone the ORF into a suitable plant or yeast expression vector (e.g., pEAQ-HT for N. benthamiana, pYES-DEST52 for yeast) under the control of a strong constitutive promoter (e.g., CaMV 35S).

-

-

Heterologous Expression:

-

In Nicotiana benthamiana:

-

Introduce the expression vector into Agrobacterium tumefaciens strain GV3101[12].

-

Grow the transformed Agrobacterium culture and resuspend in an infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 100 µM acetosyringone)[12].

-

Infiltrate the bacterial suspension into the leaves of 4-5 week old N. benthamiana plants using a needleless syringe[12][13]. Co-infiltrate with multiple constructs if an entire pathway segment is being reconstituted.

-

Allow gene expression to proceed for 5-7 days.

-

-

In Yeast:

-

Transform the expression vector into a suitable yeast strain using standard methods (e.g., lithium acetate/PEG transformation).

-

Select for transformed cells on appropriate selective media.

-

Grow a liquid culture and induce gene expression as required by the promoter system (e.g., with galactose for the GAL1 promoter).

-

-

-

Metabolite Extraction and Analysis:

-

Harvest the infiltrated leaf tissue or yeast cells.

-

Homogenize the tissue in an appropriate extraction solvent (e.g., methanol (B129727) or ethyl acetate), often acidified to improve alkaloid solubility.

-

If the substrate is not produced endogenously by the host, feed the substrate to the culture or infiltrated leaf patch.

-

Clarify the extract by centrifugation.

-

Analyze the supernatant for the presence of the expected product using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[14]. Use an authentic standard of the expected product to confirm identity by comparing retention time and fragmentation patterns.

-

This protocol describes a representative spectrophotometric assay for measuring the activity of a purified reductase like EcMecgoR, based on standard biochemical principles. EcMecgoR is an aldo-keto reductase that utilizes NADPH as a cofactor[4].

-

Protein Expression and Purification:

-

Express the EcMecgoR gene, cloned into an expression vector with a purification tag (e.g., 6xHis), in E. coli BL21(DE3) cells.

-

Induce protein expression with IPTG.

-

Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin).

-

Determine the concentration of the purified protein using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

The assay measures the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH.

-

Prepare a reaction mixture in a quartz cuvette containing:

-

Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

NADPH (e.g., 150 µM final concentration)

-

Purified EcMecgoR enzyme

-

-

Initiate the reaction by adding the substrate, methylecgonone.

-

Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the reaction rate using the Beer-Lambert law (molar extinction coefficient of NADPH at 340 nm is 6,220 M⁻¹cm⁻¹).

-

Perform control reactions lacking either the enzyme or the substrate to account for non-enzymatic NADPH oxidation.

-

To determine kinetic parameters (Km, Vmax), vary the concentration of one substrate while keeping the other co-substrate saturated, and fit the resulting rate data to the Michaelis-Menten equation.

-

Regulation and Evolutionary Significance

The biosynthesis of this compound is under tight spatial control. Transcriptomic data reveals that the genes encoding the biosynthetic enzymes, including ODC, ADC, and EcMecgoR, are most highly expressed in young, developing leaves and buds, which correlates with the sites of highest alkaloid accumulation[1][2][4]. This localized expression suggests a coordinated transcriptional regulation program that directs the synthesis of these defensive compounds to the most vulnerable and valuable plant tissues.

The discovery of this pathway has profound evolutionary implications. The enzymes involved, such as the aldo-keto reductase (EcMecgoR) and the BAHD-family cocaine synthase, are from different protein families than their functional counterparts in Solanaceae species, which use short-chain dehydrogenases/reductases (SDRs) and serine carboxypeptidase-like acyltransferases, respectively[4][6]. This provides strong evidence that the ability to produce tropane alkaloids arose independently in the Erythroxylaceae and Solanaceae plant lineages through convergent evolution, where different ancestral enzymes were recruited and adapted to perform similar chemical transformations[4][15][16].

References

- 1. The first step in the biosynthesis of cocaine in Erythroxylum coca: the characterization of arginine and ornithine decarboxylases | Semantic Scholar [semanticscholar.org]

- 2. The first step in the biosynthesis of cocaine in Erythroxylum coca: the characterization of arginine and ornithine decarboxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. Catalytic innovation underlies independent recruitment of polyketide synthases in cocaine and hyoscyamine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. db-thueringen.de [db-thueringen.de]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] The Last Step in Cocaine Biosynthesis Is Catalyzed by a BAHD Acyltransferase[OPEN] | Semantic Scholar [semanticscholar.org]

- 10. The last step in cocaine biosynthesis is catalyzed by a BAHD acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | High-yield bioactive triterpenoid production by heterologous expression in Nicotiana benthamiana using the Tsukuba system [frontiersin.org]

- 13. Frontiers | Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host [frontiersin.org]

- 14. pnas.org [pnas.org]

- 15. pnas.org [pnas.org]

- 16. Elucidation of tropane alkaloid biosynthesis in Erythroxylum coca using a microbial pathway discovery platform - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Transformation of Cocaine: A Technical Guide to the Formation of Ecgonine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocaine, a potent psychostimulant, undergoes extensive metabolism in the human body, leading to the formation of various metabolites. Among these, ecgonine (B8798807) methyl ester (EME) is a significant product of the hydrolytic pathway. Understanding the in vivo formation of EME is crucial for forensic toxicology, clinical chemistry, and the development of therapeutic interventions for cocaine abuse and overdose. This technical guide provides an in-depth overview of the metabolic pathways leading to EME formation, detailed experimental protocols for its quantification, and a summary of key quantitative data.

Metabolic Pathways of Cocaine to Ecgonine Methyl Ester

The primary mechanism for the formation of this compound from cocaine is through the enzymatic hydrolysis of the benzoyl ester linkage.[1] This biotransformation is predominantly catalyzed by two key enzymes:

-

Plasma Butyrylcholinesterase (BChE): This enzyme, present in human plasma, is a principal catalyst for the hydrolysis of cocaine to EME and benzoic acid.[1][2][3][4]

-

Liver Carboxylesterase 2 (hCE-2): Within the liver, hCE-2 is also responsible for the hydrolysis of cocaine at the benzoyl ester group to form EME.

In contrast, the hydrolysis of the methyl ester group of cocaine is catalyzed by human carboxylesterase-1 (hCE-1), leading to the formation of benzoylecgonine (B1201016) (BE), the other major inactive metabolite of cocaine.[5] A minor pathway of cocaine metabolism involves N-demethylation by cytochrome P450 enzymes, primarily CYP3A4, to produce the active metabolite norcocaine.[6][5]

The co-ingestion of ethanol (B145695) with cocaine can lead to a transesterification reaction catalyzed by hCE-1, forming cocaethylene, another pharmacologically active metabolite.[5]

Below is a diagram illustrating the major metabolic pathways of cocaine.

Quantitative Data on this compound Formation

The extent of cocaine metabolism to EME can vary depending on several factors, including the route of administration and individual enzymatic activity. The following tables summarize key quantitative data from various in vivo studies.

Table 1: Urinary Excretion of this compound After Cocaine Administration

| Route of Administration | Dose | Percentage of Dose Excreted as EME | Study Population | Reference |

| Intravenous & Intranasal | 16, 32, 48, and 96 mg | 26% to 60% | Healthy cocaine users | [7][8] |

| Subcutaneous | 1.0 mg/kg | 6.6% to 27.1% (in 24h) | Dogs | [9] |

| Subcutaneous | 1.0 mg/kg | 8.8% to 31.9% (in 24h) | Rabbits | [9] |

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Reference |

| Elimination Half-Life | 4.2 hours | Humans | [7][8] |

| Elimination Half-Life | 60-71 minutes | Rats | [10] |

Experimental Protocols for the Quantification of this compound

Accurate quantification of EME in biological matrices is essential for research and clinical applications. The following sections provide detailed methodologies for common analytical techniques.

Experimental Workflow for Sample Analysis

The general workflow for analyzing cocaine and its metabolites in biological samples involves sample collection, preparation, instrumental analysis, and data processing.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the quantification of cocaine and its metabolites.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Materials: ISOLUTE® SLE+ 1 mL Sample Volume column, 1% ammonium (B1175870) hydroxide (B78521), dichloromethane (B109758).[5]

-

Procedure:

-

To 1 mL of whole blood, add 10 µL of an appropriate internal standard (e.g., cocaine-d3, benzoylecgonine-d3).[5]

-

Add 1 mL of 1% ammonium hydroxide and vortex.[5]

-

Load 750 µL of the pre-treated sample onto the ISOLUTE® SLE+ column.[5]

-

Apply a brief pulse of vacuum or positive pressure to initiate flow and allow the sample to absorb for 5 minutes.[5]

-

Elute the analytes by adding 2.5 mL of dichloromethane and allowing it to flow under gravity for 5 minutes. Repeat this step.[5]

-

Apply vacuum to collect any remaining solvent.[5]

-

Evaporate the eluate to dryness under a stream of nitrogen.[5]

-

2. Derivatization

-

Materials: Ethyl acetate (B1210297), BSTFA (with 1% TMCS) or MTBSTFA.[11][12]

-

Procedure:

3. GC-MS Analysis

-

Instrumentation: Agilent 7890A GC with a 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp at 30°C/min to 260°C.[13]

-

Injection: 1 µL in splitless mode.

-

Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for the derivatized EME and internal standards.

Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers high sensitivity and specificity for the direct analysis of EME without derivatization.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Materials: Mixed-mode cation exchange SPE cartridges, methanol, deionized water, 0.1 M phosphate (B84403) buffer (pH 6), 0.5 M acetic acid, elution solvent (e.g., dichloromethane:isopropanol:ammonium hydroxide 78:20:2 v/v/v).[14]

-

Procedure:

-

To 1 mL of urine or plasma, add an appropriate internal standard (e.g., this compound-d3).

-

Add 3 mL of 0.1 M phosphate buffer (pH 6) and centrifuge.[14]

-

Condition the SPE column with 3 mL of methanol, 3 mL of deionized water, and 2 mL of 0.1 M phosphate buffer (pH 6).[14]

-

Load the supernatant onto the conditioned SPE column.[14]

-

Wash the column sequentially with 3 mL of deionized water, 3 mL of 0.5 M acetic acid, and 3 mL of methanol.[14]

-

Elute the analytes with 3 mL of the elution solvent.[14]

-

Evaporate the eluate to dryness under a stream of nitrogen.[14]

-

Reconstitute the residue in the mobile phase.[14]

-

2. HPLC-MS/MS Analysis

-

Instrumentation: An Agilent Infinity ultrahigh-performance liquid chromatography (1260) with tandem mass spectrometry (6470) instrument or equivalent.[9]

-

Column: Agilent Poroshell 120EC-C18 (2.1 mm × 50 mm, 2.7 μm particle size) or equivalent.[9]

-

Mobile Phase:

-

Gradient Elution: A suitable gradient to achieve separation of cocaine and its metabolites.

-

Flow Rate: 0.5 mL/min.[9]

-

Injection Volume: 5 µL.[9]

-

Mass Spectrometer: Operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for EME and the internal standard.

Conclusion

The in vivo formation of this compound is a significant metabolic pathway for cocaine, primarily mediated by butyrylcholinesterase in the plasma and carboxylesterase hCE-2 in the liver. The quantification of EME in biological samples is a critical tool in clinical and forensic toxicology. The detailed experimental protocols provided in this guide, utilizing GC-MS and HPLC-MS/MS, offer robust and reliable methods for the accurate measurement of this key cocaine metabolite. A thorough understanding of these metabolic processes and analytical techniques is essential for professionals in drug research, development, and diagnostics.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Butyrylcholinesterase accelerates cocaine metabolism: in vitro and in vivo effects in nonhuman primates and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fundamental Reaction Mechanism for Cocaine Hydrolysis in Human Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selekt.biotage.com [selekt.biotage.com]

- 6. benchchem.com [benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. SPE-UHPLC-ESI-MS/MS Analysis of Cocaine and Its Metabolites in Conventional and Alternative Biological Specimens: Application to Real Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. selekt.biotage.com [selekt.biotage.com]

- 12. researchgate.net [researchgate.net]

- 13. A method for the simultaneous determination of cocaine, benzoylecgonine, and this compound in blood and urine using GC/EIMS with derivatization to produce high mass molecular ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

The Pharmacological Profile of Ecgonine Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecgonine (B8798807) methyl ester (EME) is a primary metabolite of cocaine, formed through the hydrolysis of the parent compound by plasma and liver esterases.[1][2] For a considerable time, EME was considered to be a pharmacologically inactive byproduct of cocaine metabolism. However, emerging evidence suggests that EME possesses its own distinct pharmacological activities, which may contribute to the overall complex effects of cocaine use. This technical guide provides an in-depth overview of the current understanding of the pharmacological activity of ecgonine methyl ester, with a focus on its mechanism of action, pharmacokinetic profile, and observed physiological and behavioral effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the nuanced pharmacology of cocaine and its metabolites.

Introduction

Cocaine, a powerful central nervous system stimulant, undergoes extensive metabolism in the body, yielding a variety of byproducts. Among these, this compound (EME) is a major metabolite, persisting in bodily fluids for a longer duration than other cocaine metabolites like benzoylecgonine.[1] While much of the research on cocaine's effects has centered on the parent drug's potent inhibition of monoamine transporters, the pharmacological roles of its metabolites have been comparatively underexplored. This guide synthesizes the existing scientific literature on the pharmacological activity of EME, highlighting its potential as a bioactive molecule and a subject for further investigation in the fields of neuropharmacology and drug development.

Pharmacokinetics

The formation of this compound from cocaine is primarily mediated by the enzymatic activity of plasma cholinesterase and liver esterases.[1]

Metabolism of Cocaine to this compound

Pharmacokinetic studies in animal models have provided valuable insights into the absorption, distribution, metabolism, and excretion of EME.

| Parameter | Species | Value | Reference |

| Elimination Half-Life | Rat | 60-71 min | [3] |

| Urinary Excretion | Dog | 6.6-27.1% of cocaine dose (24h) | [1] |

| Rabbit | 8.8-31.9% of cocaine dose (24h) | [1] | |

| Persistence in Urine | Dog | Detectable for up to 72 hours | [1] |

Pharmacological Activity

Recent research has begun to uncover the diverse pharmacological effects of this compound, suggesting its interaction with various physiological systems.

Effects on the Central Nervous System

Cognitive Enhancement and Anxiolytic Effects: Studies in rats have indicated that EME may possess cognitive-enhancing and anxiolytic properties. In a Morris water maze model, EME was shown to reverse scopolamine-induced cognitive impairment and reduce thigmotaxis in aged rats, a behavior associated with anxiety.[4]

Neuroprotection and Seizure Modulation: Intracerebroventricular administration of EME in rats has been observed to inhibit cocaine-induced analgesia and seizures, suggesting a modulatory role in cocaine's central effects.[5] Furthermore, in animal models, pretreatment with EME has been shown to protect against cocaine-induced lethality.[6][7]

Cardiovascular Effects

Cerebral Vasodilation: In neonatal sheep, intravenous administration of EME has been demonstrated to cause significant cerebral vasodilation, leading to an increase in cerebral blood flow without altering mean arterial pressure or heart rate.[8] This finding suggests that EME may contribute to the cerebrovascular effects observed with cocaine use.

Mechanism of Action

The precise molecular mechanisms underlying the pharmacological effects of this compound are still under investigation. However, current evidence points towards an interaction with the cholinergic system.

Interaction with Acetylcholine (B1216132) Receptors

The reversal of scopolamine-induced cognitive deficits by EME strongly suggests an involvement of acetylcholine receptors.[4] While direct binding affinity data for EME at various receptor subtypes is limited, studies on related compounds provide valuable clues.

Anhydroecgonine (B8767336) methyl ester (AEME), a pyrolysis product of cocaine, has been shown to act as a partial agonist at M1 and M3 muscarinic cholinergic receptors.[9] This interaction with muscarinic receptors may be a key to understanding the cholinergic effects of EME.

Furthermore, there is evidence suggesting an interaction of EME with a novel regulatory site on nicotinic acetylcholine receptors, where it may act to alleviate inhibition caused by compounds like cocaine.[4]

Potential Signaling Pathways

Based on the known signaling cascades of muscarinic and nicotinic acetylcholine receptors, the following diagrams illustrate the potential downstream effects of EME's interaction with these receptors.

Muscarinic Acetylcholine Receptor (M1/M3) Signaling Pathway:

Nicotinic Acetylcholine Receptor Signaling Pathway:

Quantitative Data

While direct binding affinity data for this compound at key central nervous system targets is currently limited in the public domain, studies on structurally related compounds provide some context.

Binding Affinities of Anhydrothis compound (AEME) at Muscarinic Acetylcholine Receptors

| Receptor Subtype | Ki (μM) |

| M1 | 25.7 |

| M2 | 19.5 |

| M3 | 33.9 |

| M4 | 24.5 |

| M5 | 29.5 |

Data from a study on the cocaine pyrolysis product, anhydrothis compound.

It is important to note that these values are for AEME and not EME. Further research is necessary to determine the precise binding profile of this compound at these and other receptors.

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the pharmacological activity of this compound.

In Vivo Cognitive Assessment: Morris Water Maze

Objective: To assess the effects of EME on spatial learning and memory.

Workflow:

References

- 1. prepchem.com [prepchem.com]

- 2. Effects of this compound on cognition in scopolamine-impaired and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (-)-3 beta-Substituted ecgonine methyl esters as inhibitors for cocaine binding and dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Sciencemadness Discussion Board - Conversion of Ecgonidine methyl ester to this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. In vivo and in vitro studies on cocaine metabolism: this compound as a major metabolite of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] M3 Muscarinic Acetylcholine Receptor-Mediated Signaling Is Regulated by Distinct Mechanisms | Semantic Scholar [semanticscholar.org]

- 8. Rapid analysis of cocaine and metabolites in urine using microextraction in packed sorbent and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

Ecgonine Methyl Ester: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecgonine (B8798807) methyl ester (EME) is a primary metabolite of cocaine, formed through the hydrolysis of the benzoyl group.[1][2] While historically considered pharmacologically inactive, emerging evidence suggests that EME possesses its own distinct pharmacological profile that may contribute to the overall effects of cocaine use and offer potential therapeutic avenues. This technical guide provides a comprehensive overview of the current understanding of EME's mechanism of action, focusing on its interaction with key neurological and cardiovascular targets. It includes a summary of available quantitative data, detailed experimental protocols for studying its effects, and visual representations of relevant pathways and workflows.

Introduction

Cocaine undergoes rapid metabolism in the body, primarily through two main hydrolytic pathways, yielding benzoylecgonine (B1201016) (BE) and ecgonine methyl ester (EME).[1] While BE has been extensively studied and is known to be pharmacologically active, the role of EME has been less clear. This guide synthesizes the existing literature to provide an in-depth analysis of EME's mechanism of action, moving beyond its role as a simple metabolite to explore its direct pharmacological effects.

Pharmacokinetics and Metabolism

EME is formed from cocaine by the action of plasma and liver cholinesterases.[2] It is a water-soluble compound that is excreted in the urine and can be detected for an extended period after cocaine use, making it a reliable biomarker for confirming cocaine consumption.[2] The elimination half-life of EME in rats has been reported to be approximately 60-71 minutes, which is longer than that of cocaine itself.

Mechanism of Action

EME's mechanism of action appears to be multifaceted, involving interactions with several key physiological systems.

Neurological Effects

While EME's affinity for the monoamine transporters is significantly lower than that of cocaine, it exhibits notable activity at nicotinic acetylcholine (B1216132) receptors (nAChRs).

-

Monoamine Transporters (DAT, SERT, NET): Direct quantitative binding data for this compound at the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters is scarce in the published literature. Studies have primarily focused on cocaine and its synthetic analogs. It is generally accepted that EME has a much lower affinity for these transporters compared to cocaine and is therefore considered inactive in this context.

-

Nicotinic Acetylcholine Receptors (nAChRs): EME has been shown to interact with a novel regulatory site on nAChRs.[3] Unlike inhibitors that block the ion channel, EME appears to bind to this site without directly altering the channel's equilibrium, suggesting it may act as a modulator.[3] This interaction is hypothesized to underlie its potential cognitive-enhancing effects, as it has been shown to reverse scopolamine-induced cognitive impairment in rats.[3] A study on 3-acetoxy this compound, a related compound, demonstrated its ability to prevent the inhibition of nAChRs by cocaine at a slowly equilibrating inhibitory site.[4]

Cardiovascular Effects

EME exhibits direct effects on the cardiovascular system, most notably causing cerebral vasodilation.

-

Cerebral Vasodilation: In neonatal sheep, intravenous administration of EME (2.5 mg/kg) resulted in a 21% decrease in cerebrovascular resistance and a 20% increase in cerebral blood flow.[5] This effect was sustained for at least 60 minutes. The precise molecular mechanism underlying this vasodilation is not yet fully elucidated but may involve modulation of local vascular signaling pathways. Unlike cocaine, EME did not produce any significant systemic effects on mean arterial pressure or heart rate in this model.[5]

-

Protection Against Cocaine Lethality: Pretreatment with EME (50 mg/kg, IP) in mice has been shown to significantly increase survival following a lethal dose of cocaine (126 mg/kg, IP).[6] This protective effect is thought to be consistent with its vasodilatory properties, which may counteract the vasoconstrictive and cardiotoxic effects of high-dose cocaine.[6]

Quantitative Data

As previously mentioned, direct and comprehensive quantitative binding and functional data for this compound at key molecular targets are limited. The following table summarizes available data for EME and some of its close analogs to provide context.

| Compound | Target | Assay | Species | Value | Reference |

| This compound Analogs | |||||

| p-Isothiocyanato-3-[(phenylcarbamoyl)oxy]this compound | [3H]cocaine binding | Inhibition | Mammalian Brain | IC50: 0.23 µM | [7] |

| p-Isothiocyanato-3-[(phenylcarbamoyl)oxy]this compound | [3H]dopamine uptake | Inhibition | Mammalian Brain | IC50: 0.49 µM | [7] |

| m-Azido-3-[(phenylcarbamoyl)oxy]this compound | [3H]cocaine binding | Inhibition | Mammalian Brain | IC50: 0.63 µM | [7] |

| p-Azido-3-[(phenylcarbamoyl)oxy]this compound | [3H]cocaine binding | Inhibition | Mammalian Brain | IC50: 1.00 µM | [7] |

| m-Azido-3-[(phenylcarbamoyl)oxy]this compound | [3H]dopamine uptake | Inhibition | Mammalian Brain | IC50: 5.08 µM | [7] |

| p-Azido-3-[(phenylcarbamoyl)oxy]this compound | [3H]dopamine uptake | Inhibition | Mammalian Brain | IC50: 1.32 µM | [7] |

| This compound | |||||

| This compound | Cocaine-induced Lethality | In vivo protection | Mouse | 50 mg/kg IP pretreatment | [6] |

| This compound | Cerebrovascular Resistance | In vivo measurement | Neonatal Sheep | 21% decrease at 2.5 mg/kg IV | [5] |

| This compound | Cerebral Blood Flow | In vivo measurement | Neonatal Sheep | 20% increase at 2.5 mg/kg IV | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for studying the effects of this compound.

In Vitro Dopamine Uptake Assay in Striatal Synaptosomes

This protocol is adapted from methodologies used to assess the effect of cocaine and its analogs on dopamine transporter function.[8][9]

-

Preparation of Synaptosomes:

-

Dissect the striatum from the brain of the chosen animal model (e.g., rat).

-

Homogenize the tissue in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet (P2 fraction) in a Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, 10 mM glucose, pH 7.4).

-

Determine the protein concentration of the synaptosomal preparation.

-

-

Dopamine Uptake Assay:

-

Pre-incubate synaptosomes (approximately 100 µg of protein) in Krebs-Ringer buffer for 10 minutes at 37°C.

-

Add varying concentrations of this compound or a vehicle control.

-

Initiate the uptake reaction by adding a fixed concentration of [3H]dopamine (e.g., 10 nM).

-

Incubate for a short period (e.g., 5 minutes) at 37°C.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) and wash with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Non-specific uptake is determined in the presence of a high concentration of a dopamine uptake inhibitor (e.g., 10 µM cocaine or GBR12909).

-

Calculate the specific uptake and determine the IC50 value for EME.

-

Measurement of Cerebral Blood Flow using Radiolabeled Microspheres

This protocol is based on the methodology described in the study of EME-induced cerebral vasodilation in neonatal sheep.[5]

-

Animal Preparation:

-

Surgically implant catheters in the femoral artery (for blood pressure monitoring and reference blood sampling), femoral vein (for drug administration), and left atrium (for microsphere injection) of the animal model (e.g., neonatal lamb).

-

Allow for a recovery period after surgery.

-

-

Microsphere Injection and Reference Sampling:

-

Suspend radiolabeled microspheres (e.g., 15 µm diameter, labeled with different gamma-emitting isotopes such as 57Co, 85Sr, 95Nb, 46Sc) in saline with a drop of surfactant.

-

At baseline and at specified time points after administration of this compound (e.g., 2.5 mg/kg, IV), inject a known quantity of microspheres into the left atrium.

-

Simultaneously, begin withdrawing a reference blood sample from the femoral artery at a constant rate (e.g., 2 ml/min) for a fixed duration (e.g., 1.5 minutes).

-

-

Tissue and Blood Sample Processing:

-

Measure the radioactivity in the tissue and reference blood samples using a gamma counter.

-

Calculation of Blood Flow:

-

Calculate blood flow to a specific brain region using the following formula:

-

Regional Blood Flow (ml/min/100g) = (Counts in tissue / Weight of tissue) x (Reference blood flow rate / Counts in reference blood sample) x 100

-

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

This compound, long overshadowed by its parent compound cocaine and its more active metabolite benzoylecgonine, is emerging as a pharmacologically relevant molecule in its own right. Its demonstrated effects on cerebral blood flow and its interaction with nicotinic acetylcholine receptors suggest that it may play a more significant role in the overall physiological and psychological effects of cocaine use than previously understood. Furthermore, its protective effects against cocaine-induced lethality open up potential avenues for therapeutic research. However, a significant gap remains in the literature regarding direct, quantitative data on the binding and functional activity of EME at key molecular targets. Future research should focus on elucidating these quantitative parameters and unraveling the precise molecular mechanisms underlying its observed effects. Such studies will be crucial for a complete understanding of cocaine's complex pharmacology and for the development of novel therapeutic strategies for cocaine abuse and toxicity.

References

- 1. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuronal Nitric Oxide Synthase and Human Vascular Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (-)-3 beta-Substituted ecgonine methyl esters as inhibitors for cocaine binding and dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of substituted 3-carbamoylthis compound analogues: irreversible and photoaffinity ligands for the cocaine receptor/dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 3-carbamoylthis compound analogues as inhibitors of cocaine binding and dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of Cocaine and Metabolites in Human Oral Fluid and Correlation with Plasma Concentrations following Controlled Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Urinary Excretion of Ecgonine and Five Other Cocaine Metabolites Following Controlled Oral, Intravenous, Intranasal, and Smoked Administration of Cocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism-based discovery of small molecules that prevent noncompetitive inhibition by cocaine and MK-801 mediated by two different sites on the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo and in vitro studies on cocaine metabolism: this compound as a major metabolite of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

Ecgonine Methyl Ester: A Technical Whitepaper on its Central Nervous System Effects for Researchers and Drug Development Professionals

Executive Summary

Ecgonine (B8798807) methyl ester (EME), a primary metabolite of cocaine, has long been considered pharmacologically inactive. However, emerging research indicates that EME exerts distinct and potentially therapeutic effects on the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding of EME's CNS effects, targeting researchers, scientists, and drug development professionals. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate further investigation into the pharmacological profile of this intriguing compound. While quantitative data on the direct interaction of EME with several key CNS targets remains limited in publicly available literature, this guide consolidates existing knowledge to serve as a foundational resource for future research.

Introduction

Ecgonine methyl ester is a tropane (B1204802) alkaloid and a major hydrolytic metabolite of cocaine, formed by the action of serum and liver cholinesterases.[1] Unlike cocaine, which is a potent psychostimulant with a high abuse liability, EME has demonstrated a different and more nuanced pharmacological profile. Initial studies often dismissed EME as an inactive metabolite; however, more recent investigations have revealed its potential to modulate cognitive function, anxiety-like behaviors, and cerebral blood flow.[2][3] This whitepaper will delve into the known CNS effects of EME, its proposed mechanisms of action, and the experimental methodologies used to elucidate these properties.

Pharmacodynamics: CNS Effects of this compound

Cognitive and Behavioral Effects

Studies in animal models have suggested that EME may possess cognitive-enhancing and anxiolytic properties. In scopolamine-impaired and aged rats, EME has been shown to reverse cognitive deficits in the Morris water maze, a test of spatial learning and memory.[2][4] A single dose of EME was sufficient to reverse scopolamine-induced impairment, suggesting an interaction with the cholinergic system.[2][4] Furthermore, longer-term treatment with EME improved cognition and reduced thigmotaxis (a behavior indicative of anxiety) in aged rats.[2][4] These findings stand in contrast to the cognitive impairment often associated with chronic cocaine use, suggesting that EME and cocaine have opposing effects in certain behavioral paradigms.[2]

Cerebrovascular Effects

EME has been demonstrated to have significant effects on cerebral hemodynamics. In neonatal sheep, intravenous administration of EME resulted in cerebral vasodilation, leading to a 20% increase in cerebral blood flow (CBF) and a 21% decrease in cerebrovascular resistance.[3] These effects were observed without significant changes in mean arterial pressure, heart rate, or arterial blood gases, indicating a direct vasodilatory action on cerebral vessels.[3] This vasodilatory effect of EME may contribute to some of the cerebrovascular consequences observed after cocaine administration.[3]

Mechanism of Action

The precise molecular mechanisms underlying the CNS effects of EME are not fully elucidated. However, current evidence points towards interactions with cholinergic systems and a notable lack of significant activity at the monoamine transporters that are the primary targets of cocaine.

Interaction with Cholinergic Systems

The reversal of scopolamine-induced cognitive deficits by EME strongly implicates the involvement of acetylcholine (B1216132) receptors.[2][4] Research suggests that EME may act at a novel regulatory site on nicotinic acetylcholine receptors (nAChRs).[4][5] It is hypothesized that while some inhibitors bind to this site and shift the ion channel to a closed state, EME can bind without altering the channel's equilibrium, thereby displacing inhibitors and alleviating their effects.[4]

While direct binding data for EME on muscarinic acetylcholine receptors (mAChRs) is limited, its pyrolysis product, anhydroecgonine (B8767336) methyl ester (AEME), has been shown to have an affinity for muscarinic receptors, suggesting that this receptor system may also be relevant to the broader pharmacology of cocaine metabolites.[6]

Monoamine Transporter Activity

A crucial distinction between cocaine and EME is their activity at monoamine transporters. While cocaine is a potent inhibitor of the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), studies on EME analogs suggest a significantly lower affinity for these transporters.[7] This lack of potent monoamine reuptake inhibition likely accounts for the absence of cocaine-like psychostimulant effects with EME administration.

Quantitative Data

Specific quantitative binding data for this compound at key CNS targets is not extensively available in the peer-reviewed literature. The following table summarizes the available data for EME and its analogs.

| Compound/Analog | Target | Assay Type | Value | Species | Reference |

| 3β-substituted EME analogs | Dopamine Transporter (DAT) | [³H]cocaine binding inhibition | IC₅₀ values vary by analog | Rat | [7] |

| 3β-substituted EME analogs | Dopamine Transporter (DAT) | [³H]dopamine uptake inhibition | IC₅₀ values vary by analog | Rat | [7] |

| This compound | Cerebral Vasculature | In vivo blood flow | 20% increase in CBF at 2.5 mg/kg | Neonatal Sheep | [3] |

| This compound | Cerebral Vasculature | In vivo vascular resistance | 21% decrease at 2.5 mg/kg | Neonatal Sheep | [3] |

Note: The lack of specific Kᵢ or IC₅₀ values for this compound at DAT, SERT, and NET is a significant data gap in the current literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's CNS effects.

Morris Water Maze for Cognitive Assessment

Objective: To assess spatial learning and memory in rodents.

Apparatus:

-

A circular water tank (e.g., 1.5 meters in diameter) filled with water made opaque with non-toxic paint.

-

An escape platform submerged just below the water surface.

-

Visual cues placed around the room, visible from the water tank.

-

A video tracking system to record the animal's swim path and latency to find the platform.

Procedure:

-

Acquisition Phase:

-

Animals are trained over several days (e.g., 4-5 days) with multiple trials per day.

-

In each trial, the animal is placed in the water at one of several predetermined start locations.

-

The animal is allowed a set time (e.g., 60-90 seconds) to find the hidden platform.

-

If the animal fails to find the platform within the allotted time, it is gently guided to it.

-

The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to associate its location with the visual cues.

-

The latency to find the platform and the swim path are recorded for each trial.

-

-

Probe Trial:

-

Following the acquisition phase, a probe trial is conducted where the escape platform is removed from the tank.

-

The animal is allowed to swim freely for a set duration (e.g., 60 seconds).

-

The time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location are measured as an index of spatial memory.

-

Scopolamine-Impairment Model: To induce a cognitive deficit, animals are administered scopolamine (B1681570) (a muscarinic receptor antagonist) prior to testing. EME or a vehicle control is then administered to assess its ability to reverse the scopolamine-induced impairment.[2][4]

Radioligand Binding Assay for Dopamine Transporter ([³H]WIN 35,428)

Objective: To determine the binding affinity of a test compound for the dopamine transporter.

Materials:

-

Rat striatal tissue homogenate or cell lines expressing the human dopamine transporter (hDAT).

-

Radioligand: [³H]WIN 35,428.

-

Test compound: this compound.

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Filtration apparatus (e.g., Brandel cell harvester).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize rat striatal tissue in ice-cold buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation.

-

Resuspend the final pellet in fresh buffer and determine the protein concentration.

-

-

Binding Assay:

-

Incubate the membrane preparation with a fixed concentration of [³H]WIN 35,428 and varying concentrations of the test compound (EME).

-

Total binding is determined in the absence of any competing ligand.

-

Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909).

-

Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) to reach equilibrium.

-

-

Filtration and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[8]

-

Measurement of Cerebral Blood Flow in Neonatal Sheep

Objective: To measure the effect of EME on cerebral blood flow.

Methodology: This protocol is based on the study by Burchfield and colleagues (1997).[3]

Procedure:

-

Animal Preparation:

-

Chronically catheterize unanesthetized neonatal sheep for intravenous drug administration and blood sampling.

-

-

Blood Flow Measurement:

-

Use the radiolabeled microsphere technique to measure cerebral blood flow (CBF).

-

At baseline and at various time points after intravenous injection of EME (e.g., 2.5 mg/kg), inject a known activity of radiolabeled microspheres into the left ventricle.

-

Simultaneously, withdraw a reference blood sample from an artery at a known rate.

-

At the end of the experiment, euthanize the animal and collect the brain tissue.

-

Measure the radioactivity in the brain tissue and the reference blood sample.

-

-

Calculations:

-

Calculate CBF using the formula: CBF (ml/min/100g) = (Radioactivity in brain tissue / Weight of brain tissue) x (Withdrawal rate of reference blood sample / Radioactivity in reference blood sample) x 100.

-

Measure mean arterial pressure (MAP) and calculate cerebrovascular resistance (CVR) as MAP/CBF.

-

Measure arteriovenous oxygen content to calculate cerebral oxygen consumption (CMRO₂).

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the study of this compound.

Caption: Experimental workflow for characterizing the CNS effects of EME.

Caption: Proposed mechanisms of action for this compound in the CNS.

Conclusion and Future Directions

This compound presents a pharmacological profile that is distinct from its parent compound, cocaine. The available evidence suggests potential therapeutic applications for EME in cognitive disorders and anxiety, warranting further investigation. Key areas for future research include:

-

Quantitative Pharmacodynamics: There is a critical need for comprehensive binding studies to determine the affinity (Kᵢ values) of EME for a wide range of CNS targets, including monoamine transporters and various subtypes of cholinergic receptors.

-

Mechanism of Action: Further elucidation of the specific signaling pathways modulated by EME is necessary. Investigating its effects on second messenger systems (e.g., cAMP, intracellular calcium) will provide a more complete understanding of its molecular mechanisms.

-

In Vivo Neurochemistry: In vivo microdialysis studies are required to determine the effects of EME on extracellular levels of key neurotransmitters, such as acetylcholine, dopamine, serotonin, and norepinephrine, in various brain regions.

-

Preclinical Efficacy and Safety: More extensive preclinical studies are needed to fully characterize the therapeutic potential and safety profile of EME.

This technical guide has synthesized the current knowledge on the CNS effects of this compound. By providing a consolidated resource of available data and experimental protocols, it is hoped that this document will stimulate further research into this promising and understudied compound.

References

- 1. This compound|Cocaine Metabolite Reference Standard [benchchem.com]

- 2. 2.3. Morris Water Maze Test [bio-protocol.org]

- 3. This compound, a major cocaine metabolite, causes cerebral vasodilation in neonatal sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound on cognition in scopolamine-impaired and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism-based discovery of small molecules that prevent noncompetitive inhibition by cocaine and MK-801 mediated by two different sites on the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neurotoxicity of anhydrothis compound, a crack cocaine pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (-)-3 beta-Substituted ecgonine methyl esters as inhibitors for cocaine binding and dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]

Ecgonine Methyl Ester: A Comprehensive Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ecgonine (B8798807) methyl ester (EME) is a primary metabolite of cocaine, formed through the hydrolysis of the parent compound by serum and liver cholinesterases.[1] While cocaine's toxicity is well-documented, the toxicological profile of EME is less extensively characterized. This technical guide provides a comprehensive overview of the current scientific understanding of EME's toxicological properties, including its pharmacokinetics, acute and developmental toxicity, and mechanism of action. This document summarizes available quantitative data, outlines experimental methodologies, and presents key pathways and workflows through detailed diagrams. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in fields related to toxicology, pharmacology, and forensic science.

Pharmacokinetics and Metabolism

EME is a major metabolite of cocaine in humans, dogs, rabbits, and monkeys.[2][3][4][5][6] Following cocaine administration, EME is readily detected in various biological matrices, including urine, plasma, and whole blood, making it a crucial biomarker for confirming cocaine use.[1][7]

The formation of EME from cocaine is catalyzed by plasma cholinesterase and liver esterases.[2][5] In humans, urinary excretion of EME can account for 26% to 60% of the administered cocaine dose.[8][9][10] The elimination half-life of EME in humans has been reported to be approximately 4.2 hours.[8][9][10]

In rats, the elimination half-life of EME was found to be approximately twice that of cocaine. Studies in rhesus monkeys after intravenous cocaine administration showed that plasma concentrations of EME did not vary significantly over a 40-minute observation period, suggesting that tissue redistribution of cocaine is a more significant factor than its metabolism to EME in the initial phase after administration.[11]

Toxicological Data

Available data consistently indicate that ecgonine methyl ester is significantly less toxic than its parent compound, cocaine.

Acute Toxicity

A study in mice investigated the protective effects of EME against cocaine-induced lethality. Pretreatment with 50 mg/kg of EME intraperitoneally increased survival in mice subsequently administered a lethal dose of cocaine (126 mg/kg IP).[12][14]

| Parameter | Species | Route of Administration | Observation | Reference |

| Comparative Toxicity | Rat | Intravenous | Did not produce toxic manifestations at infusion rates that were toxic for cocaine. 60-fold higher doses were required for mild neurobehavioral changes. No lethality at doses 100 times greater than cocaine. | [8][12] |

| Lethal Potential | Rat | Intravenous | Less potent convulsant and respiratory depressant than cocaine and norcocaine. | [13] |

| Protective Effect | Mouse | Intraperitoneal | Pretreatment with 50 mg/kg EME increased survival following a lethal dose of cocaine. | [12][14] |

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is a significant lack of specific data on the genotoxicity, carcinogenicity, and reproductive toxicity of this compound.

-

Genotoxicity: No studies utilizing standard assays such as the Ames test, chromosomal aberration test, or in vivo micronucleus assay specifically for EME were identified in the reviewed literature. While some research suggests that cocaine's metabolites are responsible for its genotoxic effects, EME has not been directly implicated.[3][15]

-

Carcinogenicity: No long-term carcinogenicity bioassays specifically on EME have been reported.

-

Reproductive and Developmental Toxicity: An in vitro study on early somite stage ICR mouse embryos found that EME induced developmental defects, including neural tube defects, at concentrations of 400 µM and above. However, it was less potent than cocaine, which produced defects at concentrations of 51.4 µM and higher.[16]

| Endpoint | Test System | Observation | Reference |

| Developmental Toxicity | In vitro mouse whole embryo culture | Induced defects at concentrations of 400 µM and above. Less potent than cocaine. | [16] |

Mechanism of Action and Signaling Pathways

The precise mechanisms underlying the toxicological and physiological effects of this compound are not fully elucidated but appear to be distinct from those of cocaine.

Vasodilatory Effects

In neonatal sheep, a single intravenous injection of EME (2.5 mg/kg) caused a 21% decrease in cerebrovascular resistance and a 20% increase in cerebral blood flow, suggesting a vasodilatory effect.[2][17] This effect may contribute to the observed protection against cocaine-induced lethality. The exact signaling pathway for this vasodilation is not yet clear but may involve modulation of endothelial or vascular smooth muscle function.

Interaction with Nicotinic Acetylcholine (B1216132) Receptors

Some evidence suggests that EME may interact with nicotinic acetylcholine receptors (nAChRs). One study proposed that EME could act as a compound that displaces nAChR inhibitors without affecting receptor function itself, potentially alleviating inhibition caused by substances like cocaine.[14] This interaction might be linked to observed cognitive-enhancing effects in animal models.

Interaction with Dopamine (B1211576) Transporter

Unlike cocaine, which is a potent dopamine transporter (DAT) inhibitor, EME exhibits a much weaker affinity for DAT. This difference in activity is a key factor in the lower psychostimulant and toxic effects of EME compared to cocaine.

Experimental Protocols

Detailed experimental protocols for the cited studies are often not fully available in the abstracts. However, the methodologies can be summarized based on the provided information and standard toxicological guidelines.

Acute Intravenous Toxicity in Rats (General Protocol)

This protocol is based on the descriptions in the comparative toxicity studies and aligns with general principles of acute toxicity testing.

-

Animal Model: Conscious, freely moving male rats with indwelling intravenous catheters.

-

Test Substance: this compound hydrochloride dissolved in a suitable vehicle (e.g., sterile saline).

-

Dosing: Continuous intravenous infusion at varying rates.

-

Observation: Continuous monitoring for behavioral changes (e.g., stereotypy, ataxia, convulsions), cardiovascular parameters (e.g., blood pressure, heart rate via arterial catheter), and lethality.

-

Data Analysis: Comparison of the dose and infusion rate required to produce specific toxic endpoints with those of a positive control (e.g., cocaine).

In Vitro Developmental Toxicity (Whole Embryo Culture)

This protocol is based on the description of the study on mouse embryos and general guidelines for whole embryo culture assays.[4][11][18]

-

Embryo Collection: Isolation of early somite stage embryos from pregnant mice.

-

Culture: Embryos are cultured in rotating bottles containing nutrient-rich medium (e.g., rat serum).

-

Exposure: Addition of varying concentrations of this compound or cocaine to the culture medium.

-

Incubation: Incubation for a defined period (e.g., 24-48 hours) under controlled temperature and atmospheric conditions.

-

Assessment: Microscopic evaluation of embryonic growth and development, including assessment of morphological abnormalities (e.g., neural tube defects, craniofacial malformations).

-

Data Analysis: Determination of the concentration-response relationship for the induction of developmental defects.

Analytical Methodology

The quantification of this compound in biological matrices is crucial for both toxicological studies and forensic analysis. Several validated analytical methods are available.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used method for the detection and quantification of EME.[7][19][20][21] The method typically involves:

-

Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate EME from the biological matrix (e.g., urine, blood).

-

Derivatization: In some cases, derivatization is performed to improve the chromatographic properties of EME.

-

GC Separation: Separation of EME from other compounds on a capillary column.

-

MS Detection: Mass spectrometric detection for positive identification and quantification, often using a deuterated internal standard.[22]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of EME and is particularly suitable for complex biological matrices.[10][22][23] The general procedure includes:

-

Sample Preparation: Often simpler than for GC-MS, may only involve protein precipitation or a simple extraction.

-

LC Separation: Reversed-phase or HILIC chromatography to separate EME from other analytes.

-

MS/MS Detection: Detection using multiple reaction monitoring (MRM) for high selectivity and accurate quantification.

| Method | Sample Preparation | Detection | Key Advantages | References |

| GC-MS | SPE or LLE | Mass Spectrometry | High specificity, well-established method. | [7][19][20][21] |

| LC-MS/MS | Protein precipitation, SPE, or LLE | Tandem Mass Spectrometry | High sensitivity and specificity, often requires less sample preparation. | [10][22][23] |

Conclusion

The available toxicological data for this compound indicate that it is substantially less toxic than cocaine. Its acute toxicity is low, and while it can induce developmental defects in vitro, it is less potent than the parent compound. Significant data gaps exist, particularly in the areas of genotoxicity, carcinogenicity, and reproductive toxicity, warranting further investigation to fully characterize its safety profile. The primary mechanism of EME's physiological effects appears to be distinct from cocaine, involving vasodilation and potential interactions with nicotinic acetylcholine receptors rather than potent dopamine transporter inhibition. Continued research into the toxicological and pharmacological properties of EME is essential for a comprehensive understanding of cocaine's overall effects and for the development of potential therapeutic interventions.

References

- 1. The carcinogenic potential of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. umwelt-online.de [umwelt-online.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In vivo and in vitro studies on cocaine metabolism: this compound as a major metabolite of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cocaine, this compound, and benzoylecgonine plasma profiles in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a major metabolite of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. repositorio.unesp.br [repositorio.unesp.br]

- 11. Whole embryo culture and toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The comparative toxicity of cocaine and its metabolites in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. oecd.org [oecd.org]

- 15. Genetic toxicity of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. oecd.org [oecd.org]

- 17. This compound, a major cocaine metabolite, causes cerebral vasodilation in neonatal sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mouse Whole Embryo Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scribd.com [scribd.com]

- 20. prepchem.com [prepchem.com]

- 21. (-)-3 beta-Substituted ecgonine methyl esters as inhibitors for cocaine binding and dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound-D3 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 23. Rapid confirmation/quantitation of this compound, benzoylecgonine, and cocaine in urine using on-line extraction coupled with fast HPLC and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Preserving the Evidence: An In-depth Technical Guide to Ecgonine Methyl Ester Stability in Biological Samples

For Researchers, Scientists, and Drug Development Professionals